molecular formula C12H17NO2 B11756979 Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate

Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate

Cat. No.: B11756979
M. Wt: 207.27 g/mol
InChI Key: AIZCGHMFHYQAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate is an aromatic ethyl ester derivative featuring a phenyl ring substituted with an amino group at the para position and methyl groups at the 2- and 3-positions. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system and steric properties. The amino group enhances solubility in polar solvents, while the dimethyl substituents introduce steric hindrance, influencing reactivity in substitution or coupling reactions.

For example, p-nitrophenol derivatives can be alkylated with ethyl bromoacetate and reduced using Fe/NH4Cl in ethanol/water to yield amino-substituted esters .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(4-amino-2,3-dimethylphenyl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)7-10-5-6-11(13)9(3)8(10)2/h5-6H,4,7,13H2,1-3H3

InChI Key

AIZCGHMFHYQAJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate can be synthesized through the arylation of ethyl glyoxylate with aniline derivatives. One efficient method involves the use of bismuth salts as catalysts. The reaction typically proceeds under mild conditions, utilizing non-toxic and commercially viable reagents. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and glycine derivatives.

    Biology: It is used in the study of amino acid derivatives and their biological activities.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with amino acid moieties.

    Industry: It is utilized in the production of intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate with structurally related compounds, highlighting substituent effects on properties and reactivity:

Compound Name Substituents Molecular Formula Key Properties Reference
This compound 4-NH₂, 2,3-CH₃ C₁₂H₁₇NO₂ (inferred) High solubility (NH₂), steric hindrance (CH₃), electron-rich ring for electrophilic reactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate 4-Cl, phenyl-imidazole C₁₉H₁₇ClN₂O₂ Electron-withdrawing Cl reduces ring reactivity; imidazole enhances bioactivity
Ethyl 2-(2,4-difluorophenyl)acetate 2,4-F C₁₀H₁₀F₂O₂ Fluorine increases lipophilicity; deactivates ring for electrophilic substitution
Ethyl 2-[4-(dimethylamino)phenyl]acetate 4-N(CH₃)₂ C₁₂H₁₇NO₂ Stronger electron donation (N(CH₃)₂) increases basicity and conjugation stability
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 2,3-Cl, 4-CHO C₁₁H₁₀Cl₂O₄ Formyl and Cl groups direct electrophilic substitution; high reactivity
Ethyl 2-phenylacetoacetate Phenyl, acetyl C₁₂H₁₄O₃ Keto-enol tautomerism enables chelation and diverse synthesis applications

Biological Activity

Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate is a compound that has garnered attention for its potential biological activities. Understanding its mechanisms of action, biological effects, and applications in medicinal chemistry is crucial for exploring its therapeutic potential.

  • Molecular Formula : C₁₂H₁₅N O₂
  • Molecular Weight : Approximately 205.25 g/mol
  • Functional Groups : Contains an ethyl ester functional group and an amino group attached to a 2,3-dimethylphenyl ring.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. It may function as an inhibitor of various enzymes or receptors, influencing cellular signaling pathways. The precise molecular targets can vary depending on the context of use, but potential actions include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could alter signaling cascades related to various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest it may have antiproliferative effects against cancer cell lines, possibly through mechanisms such as tubulin inhibition or apoptosis induction .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : this compound may exhibit activity against various pathogens, which could be beneficial in developing new antimicrobial agents.

Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines. Ethyl derivatives demonstrated varying degrees of antiproliferative activity. For instance, compounds similar to this compound were found to inhibit cell growth in HeLa cells with IC50 values ranging from 3 to 18 μM . These findings suggest that structural modifications can significantly influence their anticancer efficacy.

Anti-inflammatory Studies

Research exploring the anti-inflammatory properties of related compounds indicated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may similarly modulate inflammatory responses.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialActivity against various bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.